

# A Technical Guide to Ricinelaidic Acid (CAS 540-12-5)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ricinelaidic acid, identified by the CAS Number 540-12-5, is an unsaturated omega-9 trans fatty acid.[1] Its formal IUPAC name is (9E,12R)-12-Hydroxyoctadec-9-enoic acid.[1][2] It is the trans-isomer of ricinoleic acid, a well-known fatty acid found in castor oil.[1] Ricinelaidic acid is a straight-chain, 18-carbon fatty acid featuring a trans double bond at the 9th position and a hydroxyl group at the 12th position.[2] This unique structure confers specific biological activities, most notably its function as an antagonist of the leukotriene B4 (LTB4) receptor, making it a valuable tool in immunological and pharmacological research.[3][4][5]

## **Physicochemical Properties**

The fundamental chemical and physical properties of **Ricinelaidic acid** are summarized below. These identifiers and values are critical for experimental design, analytical characterization, and formulation development.



| Property          | Value                                                                    | Reference(s) |  |
|-------------------|--------------------------------------------------------------------------|--------------|--|
| CAS Number        | 540-12-5                                                                 | [1][3][4]    |  |
| Molecular Formula | C18H34O3                                                                 | [1][2][3][4] |  |
| Molecular Weight  | 298.5 g/mol (also reported as 298.46 g/mol)                              | [1][2][3][4] |  |
| Melting Point     | 50.5-51.0 °C                                                             | [6]          |  |
| Boiling Point     | 240-242 °C at 10 Torr                                                    | [6]          |  |
| Solubility        | DMF: 3 mg/mLDMSO: 2<br>mg/mLEthanol: MisciblePBS<br>(pH 7.2): 2 mg/mL    | [3][5]       |  |
| IUPAC Name        | (9E,12R)-12-hydroxyoctadec-<br>9-enoic acid                              | [1][2]       |  |
| Synonyms          | (+)-(R)-Ricinelaidic acid, 12-D-<br>Hydroxy-9-trans-octadecenoic<br>acid | [1][6]       |  |
| InChlKey          | WBHHMMIMDMUBKC-<br>XLNAKTSKSA-N                                          | [1][3][5]    |  |
| Canonical SMILES  | CCCCCINVALID-LINKO [2][3]                                                |              |  |

# **Biological Activity and Mechanism of Action**

**Ricinelaidic acid** is recognized primarily for its role as a competitive antagonist of the leukotriene B4 (LTB4) receptor.[3][4][5] LTB4 is a potent lipid mediator involved in inflammatory responses, attracting and activating immune cells such as neutrophils. By blocking the LTB4 receptor, **Ricinelaidic acid** can inhibit these pro-inflammatory signaling cascades.

This antagonism has been quantified in several key studies. It inhibits LTB4-induced chemotaxis and calcium ion flux in isolated human neutrophils.[3][4] Furthermore, in vivo studies have demonstrated its ability to inhibit LTB4-induced bronchoconstriction in rats.[3][4]





Click to download full resolution via product page

Caption: Ricinelaidic acid antagonism of the LTB4 receptor signaling pathway.

#### Quantitative Biological Data

| Parameter                                   | Value          | Conditions                                                     | Reference(s) |
|---------------------------------------------|----------------|----------------------------------------------------------------|--------------|
| Ki (Receptor Binding Affinity)              | 2 μΜ           | Porcine neutrophil membranes                                   | [3][4]       |
| IC50 (Calcium Flux Inhibition)              | 7 μΜ           | LTB4-induced in human neutrophils                              | [3][4]       |
| IC <sub>50</sub> (Chemotaxis<br>Inhibition) | 10 μΜ          | LTB4-induced in human neutrophils                              | [3][4]       |
| In Vivo Efficacy                            | 46% inhibition | LTB4-induced<br>bronchoconstriction in<br>rats (1 mg/kg, i.v.) | [3][4]       |

# Experimental Protocols Synthesis of Ricinelaidic Acid from Ricineleic Acid

**Ricinelaidic acid** can be synthesized from its commercially available cis-isomer, ricinoleic acid, via photochemical isomerization. The following protocol is adapted from a procedure published in Organic Syntheses.[7]



#### Materials:

- Ricinoleic acid (cis-isomer)
- Diphenyl disulfide
- Hexane
- Photochemical reactor with a medium-pressure mercury lamp (e.g., 250-W)

#### Procedure:

- Reaction Setup: Dissolve ricinoleic acid and a catalytic amount (e.g., 2 mol %) of diphenyl disulfide in hexane within a photochemical reactor.[7]
- Irradiation: Irradiate the solution for approximately 3 hours using a medium-pressure mercury lamp. The phenylthiyl radicals generated photochemically facilitate the cis-trans isomerization of the double bond.[7]
- Solvent Removal: After the irradiation period, remove the hexane solvent under reduced pressure using a rotary evaporator. The result is a semisolid residue.[7]
- Purification: Purify the crude **ricinelaidic acid** by recrystallization from fresh hexane. The mother liquor can be subjected to a second round of irradiation to improve the total yield.[7]
- Verification: The final product's purity and identity should be confirmed using methods such as melting point analysis, NMR spectroscopy, and gas chromatography.[7]





Click to download full resolution via product page

Caption: Workflow for the synthesis of Ricinelaidic acid.

## In Vitro Biological Assay Methodologies

The biological activity of **Ricinelaidic acid** as an LTB4 antagonist is typically evaluated using primary human neutrophils.

Neutrophil Chemotaxis Assay: This assay measures the ability of a compound to inhibit the directed migration of neutrophils toward a chemoattractant.



- Principle: A multi-well chamber (e.g., Boyden chamber) is used, where neutrophils are
  placed in an upper compartment separated by a porous membrane from a lower
  compartment containing LTB4.
- Methodology: Neutrophils are pre-incubated with varying concentrations of **Ricinelaidic acid** or a vehicle control. The cells are then placed in the upper chamber. The number of cells that migrate through the membrane toward the LTB4 in the lower chamber is quantified after an incubation period, typically by microscopy and cell counting. The IC<sub>50</sub> value is calculated as the concentration of **Ricinelaidic acid** that inhibits migration by 50%.[3]

Calcium Flux Assay: This assay measures the inhibition of intracellular calcium mobilization, a key step in neutrophil activation by LTB4.

- Principle: LTB4 binding to its receptor triggers a rapid increase in intracellular calcium concentration ([Ca²+]i).
- Methodology: Neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then treated with **Ricinelaidic acid** or a vehicle control before being stimulated with LTB4. The change in fluorescence, corresponding to the change in [Ca<sup>2+</sup>]i, is measured using a fluorometer or a flow cytometer. The IC<sub>50</sub> is the concentration that reduces the LTB4-induced calcium peak by 50%.[3]

## **Organogel Formation**

Ricinelaidic acid can act as an organogelator, structuring vegetable oils into gels.[8]

- Principle: The self-assembly of **Ricinelaidic acid** molecules in a non-polar solvent (vegetable oil) through non-covalent interactions (e.g., hydrogen bonding) creates a fibrillar network that entraps the liquid, forming a gel.
- Methodology: Ricinelaidic acid is dissolved in a vegetable oil (e.g., sesame oil) by heating
  to approximately 70°C with stirring until a clear solution is formed. The solution is then
  allowed to cool to room temperature, during which the gel network forms. The mechanical
  properties and microstructure of the resulting organogel can be analyzed using rheology and
  microscopy.[8]



## **Applications**

Ricinelaidic acid's distinct properties make it relevant in several scientific and industrial fields.

- Pharmacological Research: As a selective LTB4 receptor antagonist, it is a valuable research tool for studying inflammatory pathways and diseases where LTB4 is implicated, such as asthma, arthritis, and psoriasis.[3]
- Material Science: Its ability to function as an organogelator is being explored for creating novel structured materials.[8] These gels have potential applications in topical drug delivery, cosmetics, and food science.
- Industrial Chemistry: Like its cis-isomer, Ricinelaidic acid has potential applications in the
  manufacturing of lubricants, coatings, and plasticizers, where its unique physical properties
  can be leveraged.[9] It is also a subject of research for creating new bio-based and
  environmentally friendly polymers.[9]

# Safety and Handling

A specific Safety Data Sheet (SDS) for **Ricinelaidic acid** was not available in the searched documents. However, data for its isomer, ricinoleic acid, indicates it may cause skin, eye, respiratory, and digestive tract irritation.[10] It is prudent to handle **Ricinelaidic acid** with similar precautions.

#### General Recommendations:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[10]
- Wash hands thoroughly after handling.[10]
- Store in a cool, dry place in a tightly sealed container.[4][10]



Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ricinelaidic acid Wikipedia [en.wikipedia.org]
- 2. Ricinelaidic acid | C18H34O3 | CID 445641 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ricinelaidic acid, 0540-12-5 | BroadPharm [broadpharm.com]
- 5. Ricinelaidic Acid | CAS 540-12-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Ricinelaidic acid | 540-12-5 | AAA54012 | Biosynth [biosynth.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [A Technical Guide to Ricinelaidic Acid (CAS 540-12-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163400#ricinelaidic-acid-cas-number-540-12-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com